N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine
Overview
Description
N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine: is an organic compound with the molecular formula C12H20N2O2S. It is characterized by the presence of diethyl groups attached to the nitrogen atoms and an ethylsulfonyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reduced to the corresponding amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in modulating biological pathways and are being investigated for their therapeutic properties.
Medicine: The compound and its derivatives are explored for their potential use in medicinal chemistry. They are studied for their ability to interact with specific biological targets, leading to the development of new drugs for various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with proteins and enzymes, modulating their activity. The diethylamine moiety can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
N1,N1-Diethyl-4-(methylsulfonyl)-1,3-benzenediamine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
N1,N1-Diethyl-4-(phenylsulfonyl)-1,3-benzenediamine: Contains a phenylsulfonyl group, leading to different chemical properties and reactivity.
Uniqueness: N1,N1-Diethyl-4-(ethylsulfonyl)-1,3-benzenediamine is unique due to the presence of the ethylsulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable in various research and industrial applications.
Properties
IUPAC Name |
1-N,1-N-diethyl-4-ethylsulfonylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-4-14(5-2)10-7-8-12(11(13)9-10)17(15,16)6-3/h7-9H,4-6,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMYNQMNPROKSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)S(=O)(=O)CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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